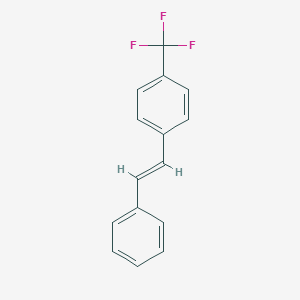
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene, commonly known as PTFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. PTFMB is a highly stable and versatile compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of PTFMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTFMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. PTFMB has also been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV nonstructural protein 5B (NS5B).
Efectos Bioquímicos Y Fisiológicos
PTFMB has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTFMB has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, PTFMB has been found to inhibit the replication of the hepatitis C virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTFMB has several advantages for lab experiments, including its high stability, biocompatibility, and versatility. PTFMB can be easily synthesized using various methods and can be modified to suit specific research needs. However, PTFMB also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of PTFMB. One potential direction is the further exploration of its anti-tumor properties and its potential as a cancer treatment. Another direction is the development of PTFMB-based drug delivery systems for targeted drug delivery. Additionally, PTFMB could be further studied for its potential as a liquid crystal and organic semiconductor material.
Métodos De Síntesis
PTFMB can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Wittig reaction. The most commonly used method for synthesizing PTFMB is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-(trifluoromethyl)benzeneboronic acid and 2-bromo-1-phenylethylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
PTFMB has been extensively studied for its potential applications in pharmaceuticals and materials science. In the field of pharmaceuticals, PTFMB has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has also been studied for its potential as a drug delivery system due to its high stability and biocompatibility. In materials science, PTFMB has been used as a building block for the synthesis of organic semiconductors and liquid crystals.
Propiedades
Número CAS |
1149-56-0 |
|---|---|
Nombre del producto |
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene |
Fórmula molecular |
C15H11F3 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
Clave InChI |
PTMWTBRUBHYQBO-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



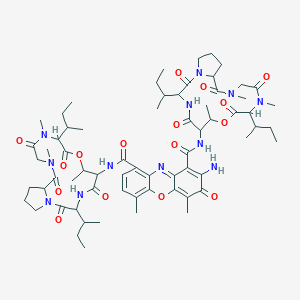
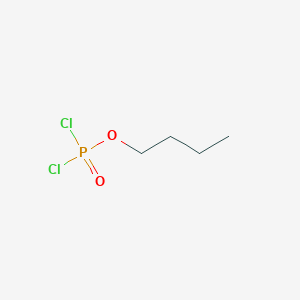
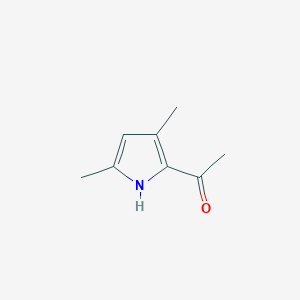
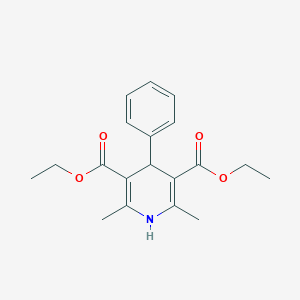
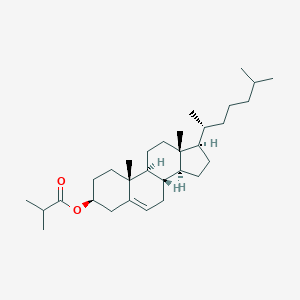

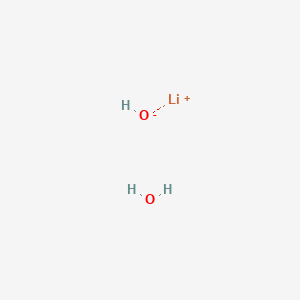
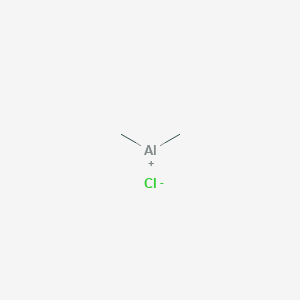
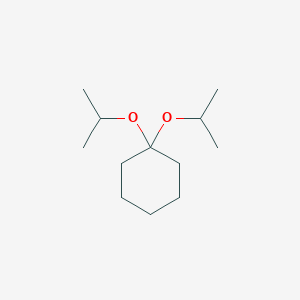
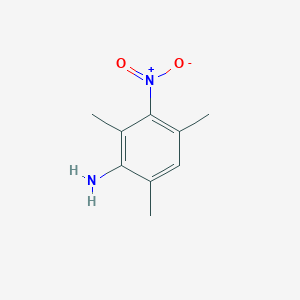
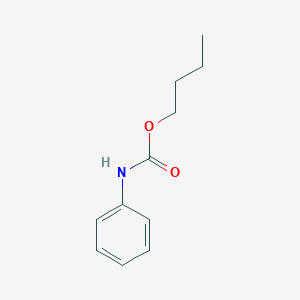
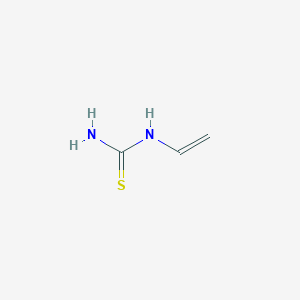
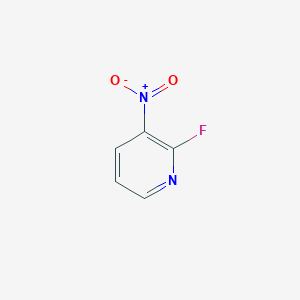
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)